2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
The compound “2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidine ring, and a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various precursors in the presence of a catalyst. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring, in particular, is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. The presence of multiple functional groups provides numerous sites for potential reactions .Scientific Research Applications
Antimicrobial Activities
Some research has explored the synthesis of compounds structurally related to 2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone and their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various triazole derivatives and found that some exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor Activities
Research by Yurttaş et al. (2014) focused on synthesizing 1,2,4-triazine derivatives bearing a piperazine amide moiety. Their study evaluated these compounds for potential anticancer activities against breast cancer cells, finding that some derivatives showed promising antiproliferative agents (Yurttaş et al., 2014).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as the work by Ling Yu-tao (2009), who synthesized a new fused triazole derivative, provide insights into the chemical properties and potential applications of these compounds in various fields, including medicine (Ling Yu-tao, 2009).
Pharmacological Evaluation
The design, synthesis, and pharmacological evaluation of compounds with structures similar to this compound have been studied for their potential therapeutic applications. For example, Bhosale et al. (2014) evaluated biphenyl moiety linked with aryl piperazine derivatives for antipsychotic activity and computational studies (Bhosale et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to inhibit enzymes such asPARP-1 and EGFR . These enzymes play crucial roles in DNA repair and cell proliferation, respectively.
Mode of Action
Compounds with similar structures have been found to interact with their targets and inhibit their activity . For instance, some compounds can bind to the active sites of their target enzymes, leading to a decrease in the enzymes’ activity .
Biochemical Pathways
Inhibition of enzymes like parp-1 and egfr can affect dna repair pathways and cell proliferation pathways, respectively .
Pharmacokinetics
Similar compounds have been reported to exhibit good dna-binding affinities , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Similar compounds have been reported to exhibit excellent thermal stability , which could potentially influence their action and stability.
Properties
IUPAC Name |
2-chloro-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-13-4-2-3-12(9-13)25-17-15(21-22-25)16(19-11-20-17)24-7-5-23(6-8-24)14(26)10-18/h2-4,9,11H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLFUIMIJDBGRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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